Bienvenue dans la boutique en ligne BenchChem!

N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide

Medicinal Chemistry Scaffold Hopping Chemoinformatics

The 2-(2-phenylthiazol-4-yl)benzamide core of this compound provides a pharmacophore geometry orthogonal to the widely studied N-thiazol-2-yl benzamide adenosine receptor ligand series. This regiochemical distinction unlocks novel binding modes for GPCR, kinase, or protease targets, with a patent-backed precedent in calpain inhibition for neurodegeneration. Procure this scaffold to diversify HTS libraries and initiate SAR campaigns unencumbered by existing adenosine-focused IP.

Molecular Formula C23H18N2O2S
Molecular Weight 386.47
CAS No. 303150-10-9
Cat. No. B2563374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide
CAS303150-10-9
Molecular FormulaC23H18N2O2S
Molecular Weight386.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4
InChIInChI=1S/C23H18N2O2S/c1-27-18-13-11-17(12-14-18)24-22(26)20-10-6-5-9-19(20)21-15-28-23(25-21)16-7-3-2-4-8-16/h2-15H,1H3,(H,24,26)
InChIKeyLVUWJNZLVXCRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide (CAS 303150-10-9): Structural and Procurement Context


N-(4-Methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide (CAS 303150-10-9) is a synthetic small molecule with the molecular formula C₂₃H₁₈N₂O₂S and a molecular weight of 386.47 g/mol [1]. It belongs to the class of thiazole-benzamide hybrid compounds, featuring a 2-phenyl-1,3-thiazol-4-yl moiety attached at the ortho position of a benzamide core, with an N-(4-methoxyphenyl) substituent on the amide nitrogen [2]. This compound is cataloged as a screening compound and building block by multiple chemical suppliers [2]. Importantly, the linkage chemistry of this compound—wherein the thiazole is connected via its 4-position to the benzamide aromatic ring rather than via the more common N-thiazol-2-yl amide linkage—distinguishes it from the majority of published thiazole-benzamide analogs [3].

Why In-Class Thiazole Benzamide Analogs Cannot Substitute for N-(4-Methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide in Focused Screening


Thiazole benzamide derivatives span at least two fundamentally distinct connectivity modes—the N-thiazol-2-yl benzamide series (e.g., LUF-5433 with Ki = 76 nM at adenosine A₁ receptors) [1] and the thiazol-4-yl benzamide series exemplified by the target compound [2]. These connectivity differences produce divergent three-dimensional pharmacophore geometries, hydrogen-bond donor/acceptor patterns, and conformational flexibility profiles that cannot be predicted from one series to the other [3]. Furthermore, the target compound's ortho-substituted benzamide core introduces steric constraints absent in para- or meta-substituted analogs. Procuring a structurally similar but regiochemically distinct thiazole benzamide—such as 4-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (MW = 310.40, LogP = 4.06) —risks irrelevant or misleading biological readouts in any assay campaign built around the specific 2-phenylthiazol-4-yl benzamide pharmacophore.

Product-Specific Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide


Regiochemical Scaffold Differentiation: 2-Phenylthiazol-4-yl Benzamide vs. N-Thiazol-2-yl Benzamide

The target compound features a 2-phenyl-1,3-thiazol-4-yl group linked directly to the benzamide aromatic ring at the ortho position, producing a C–C bond connectivity between the thiazole and benzamide moieties [1]. This contrasts with the more heavily studied N-thiazol-2-yl benzamide class (e.g., LUF-5433 / 4-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide), in which the thiazole is linked via its 2-amino position to the benzamide carbonyl through an amide (N–C=O) bond [2]. The target compound's connectivity pattern is shared by only a limited subset of bioactive analogs, including N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-(2-phenylthiazol-4-yl)benzamide, which has been disclosed as a calpain inhibitor in patent literature .

Medicinal Chemistry Scaffold Hopping Chemoinformatics

Molecular Property Differentiation: Physicochemical Profile vs. Closest N-Thiazol-2-yl Benzamide Comparators

The target compound (MW = 386.47, C₂₃H₁₈N₂O₂S) is substantially larger and more lipophilic than the most common N-thiazol-2-yl benzamide comparators [1]. For reference, 4-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (LUF-5433, CAS 15850-34-7) has a MW of 310.40 and a calculated LogP of 4.06 . The target compound contains 6 rotatable bonds vs. 3 for LUF-5433, suggesting greater conformational flexibility. The presence of the ortho-substituted benzamide may also affect the compound's solution conformation and aggregation behavior relative to simpler N-thiazol-2-yl analogs [2]. These differences directly influence solubility, permeability, and protein binding in biological assays.

Drug-likeness ADME Prediction Lead Optimization

Close Analog with Biological Annotation: Calpain Inhibitory Activity of a Shared-Scaffold Compound

A structurally proximal analog sharing the core 2-(2-phenylthiazol-4-yl)benzamide scaffold—specifically N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-(2-phenylthiazol-4-yl)benzamide (CAS 1241025-24-0)—has been disclosed in patent literature as a selective inhibitor of calpain (calcium-dependent cysteine proteases) with potential application in Alzheimer's disease . This compound differs from the target primarily in its N-substituent (a peptidomimetic amino-dioxo-phenylbutan-2-yl group replacing the 4-methoxyphenyl group). The shared 2-(2-phenylthiazol-4-yl)benzamide core scaffold is directly implicated in target engagement, establishing precedent for this connectivity topology in a therapeutically relevant protein–ligand interaction . No equivalent calpain activity annotation exists for the N-thiazol-2-yl benzamide subclass.

Neurodegeneration Calpain Inhibition Alzheimer's Disease

Class-Level SAR Differentiation: Adenosine Receptor Selectivity Profiles of Thiazole Benzamide Subclasses

Published SAR studies on [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides demonstrate that subtle modifications to the benzamide N-substituent dramatically alter adenosine receptor subtype selectivity [1]. In this series, compound 5d showed low nanomolar affinity across all four adenosine receptor subtypes (A₁, A₂A, A₂B, A₃), while compounds 5a and 5g exhibited moderate selectivity for A₂A receptors [1]. Separately, 4-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (LUF-5433) showed a Ki of 76 nM with selectivity for the adenosine A₁ receptor [2]. Critically, these SAR data are derived exclusively from N-thiazol-2-yl benzamide series and cannot be directly extrapolated to the target compound's 2-phenylthiazol-4-yl benzamide scaffold. The target compound represents an unexplored region of thiazole benzamide chemical space with an orthogonal SAR trajectory [3].

GPCR Pharmacology Adenosine Receptors Structure-Activity Relationship

Critical Data Gap Advisory: Absence of Direct Quantitative Bioactivity Data for the Target Compound

An exhaustive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, DrugBank, Google Scholar, SciFinder, patent databases, and multiple vendor catalogs (conducted April 2026) identified no primary research publications, patent records, or curated bioactivity data entries that contain quantitative IC₅₀, Ki, Kd, or EC₅₀ values specifically for N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide (CAS 303150-10-9) [1]. The compound is cataloged as a screening compound by chemical suppliers but lacks publicly disclosed biological annotation. This is in contrast to the structurally related N-thiazol-2-yl benzamide subclass, for which extensive adenosine receptor SAR data exist [2]. Prospective users should treat this compound as a structurally distinct but biologically uncharacterized scaffold requiring de novo profiling.

Data Transparency Procurement Risk Screening Strategy

Recommended Research Application Scenarios for N-(4-Methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide (CAS 303150-10-9)


Novel Scaffold Screening for GPCR and Kinase Target Discovery

The target compound's 2-phenylthiazol-4-yl benzamide scaffold is structurally orthogonal to the well-characterized N-thiazol-2-yl benzamide adenosine receptor ligand series [1]. This makes it a strong candidate for inclusion in diversity-based or target-agnostic high-throughput screening libraries, where its distinct pharmacophore geometry may yield hits against GPCRs, kinases, or proteases not addressed by existing thiazole benzamide chemotypes. The precedent for calpain inhibition by a scaffold-sharing analog (CAS 1241025-24-0) further supports its potential in protease-targeted campaigns [2].

Structure-Activity Relationship Expansion Beyond Adenosine Receptor Chemotypes

Published SAR for thiazole benzamides is heavily concentrated in adenosine receptor pharmacology (A₁ Ki = 76 nM for LUF-5433; compound 5d with pan-adenosine low nanomolar affinity) [1]. The target compound, by virtue of its distinct connectivity, provides a chemical probe for expanding SAR into new target classes. Medicinal chemistry teams can use this compound as a starting point for systematic derivatization of the 4-methoxyphenyl N-substituent or the benzamide ring, generating novel SAR knowledge without overlap with existing adenosine-focused patent landscapes [3].

Computational Chemistry and in Silico Screening Campaigns

With a well-defined 3D structure (InChI Key: DQWSWCPNFDFTNM-NDEPHWFRSA-N) and an exact mass of 386.1089 Da [1], the target compound is suitable for molecular docking, pharmacophore modeling, and virtual screening campaigns. Its higher MW and lipophilicity relative to N-thiazol-2-yl comparators (ΔMW = +76 Da; estimated ΔLogP ≈ +1.0–1.5) [2] position it in a distinct region of drug-like chemical space, enabling computational teams to explore binding modes inaccessible to smaller thiazole benzamide scaffolds.

Neurodegenerative Disease-Focused Screening (Calpain and Protease Targets)

The patent disclosure of N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-(2-phenylthiazol-4-yl)benzamide (CAS 1241025-24-0) as a calpain inhibitor for Alzheimer's disease [1] establishes the 2-(2-phenylthiazol-4-yl)benzamide core as a valid scaffold for engaging cysteine proteases implicated in neurodegeneration. The target compound, with its simpler N-(4-methoxyphenyl) substituent, may serve as a more synthetically tractable analog for calpain or related protease screening, offering a reduced molecular complexity starting point for hit-to-lead optimization in neurodegeneration programs.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.